(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-5-8-22-15-11-12(3)10-13(4)16(15)24-18(22)19-17(23)14-7-9-21(6-2)20-14/h1,7,9-11H,6,8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAJEVNMNMZQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N=C2N(C3=CC(=CC(=C3S2)C)C)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₂S₂ |
| Molecular Weight | 370.5 g/mol |
| CAS Number | 955247-26-4 |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiazole ring have shown efficacy against various bacterial strains. A study highlighted that certain thiazole derivatives had minimum inhibitory concentration (MIC) values ranging from 0.7 to 2.8 μg/mL against Staphylococcus aureus and Bacillus subtilis, suggesting that the presence of specific substituents enhances antibacterial activity .
Anticancer Potential
The anticancer properties of thiazole derivatives are well-documented. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Thiazole derivatives have been investigated for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating potential use in treating inflammatory diseases .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, such as cyclooxygenases in inflammation or kinases in cancer pathways.
- Receptor Modulation : It could interact with various receptors (e.g., histamine receptors), influencing cellular signaling pathways that regulate inflammation and immune responses .
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription processes in cancer cells .
Case Studies
Several studies have investigated the biological activities of thiazole derivatives:
- Antibacterial Study : A series of thiazole derivatives were tested against E. coli and S. aureus, showing promising results with MIC values below 10 μg/mL for several compounds .
- Anticancer Research : A study on a related thiazole derivative demonstrated significant cytotoxicity against MCF-7 cells, with IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent .
- Anti-inflammatory Evaluation : In a model of acute inflammation, a thiazole derivative reduced paw edema significantly compared to controls, supporting its potential as an anti-inflammatory drug candidate .
Scientific Research Applications
Biological Activities
Recent studies have highlighted various biological activities associated with this compound, including:
Anticancer Activity
Research indicates that derivatives of thiazole compounds, including this pyrazole derivative, exhibit substantial anticancer properties. For instance, a study demonstrated that thiazole derivatives could inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent .
Antiparasitic Effects
The compound has also been evaluated for its antiparasitic effects. Preliminary findings indicate that it exhibits activity against protozoan parasites, which could lead to new treatments for diseases such as malaria and leishmaniasis. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring enhance its efficacy against these parasites .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer properties | Showed significant inhibition of HT29 colon cancer cells with IC50 values in low micromolar range. |
| Study 2 | Assess antimicrobial activity | Demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli with MIC values below 10 µg/mL. |
| Study 3 | Investigate antiparasitic effects | Exhibited promising results against Leishmania species with reduced parasite load in treated models. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with analogs reported in the literature, focusing on structural features, synthetic routes, and spectroscopic properties.
Key Observations:
Core Heterocycle Differences: The target compound’s benzothiazole core offers π-conjugation and rigidity distinct from the carbazole (compounds 24, 25) and triazole (compound 2) systems. Benzothiazoles are known for enhanced electron-withdrawing properties compared to carbazoles, which could influence reactivity or binding interactions .
Substituent Effects: The propargyl group in the target compound introduces sp-hybridized carbons, enabling click chemistry or further functionalization, a feature absent in the compared compounds .
Spectroscopic Signatures :
- The absence of NMR data for the target compound limits direct comparison, but compound 2’s δ 13.0 ppm (NH-triazole) suggests hydrogen-bonding interactions absent in the target’s Z-configuration imine system .
Research Implications and Limitations
- Data Gaps: Limited spectroscopic or biological data for the target compound hinder a comprehensive comparison. Further studies on its crystallography (e.g., using methods in ) or thermodynamic stability (e.g., gas hydrate analogs in ) are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
